s-Triazole, 3-propyl- s-Triazole, 3-propyl-
Brand Name: Vulcanchem
CAS No.: 19932-60-6
VCID: VC20740900
InChI: InChI=1S/C5H9N3/c1-2-3-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8)
SMILES: CCCC1=NC=NN1
Molecular Formula: C5H9N3
Molecular Weight: 111.15 g/mol

s-Triazole, 3-propyl-

CAS No.: 19932-60-6

Cat. No.: VC20740900

Molecular Formula: C5H9N3

Molecular Weight: 111.15 g/mol

* For research use only. Not for human or veterinary use.

s-Triazole, 3-propyl- - 19932-60-6

CAS No. 19932-60-6
Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
IUPAC Name 5-propyl-1H-1,2,4-triazole
Standard InChI InChI=1S/C5H9N3/c1-2-3-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8)
Standard InChI Key ZFWJVKLPEZPKNL-UHFFFAOYSA-N
SMILES CCCC1=NC=NN1
Canonical SMILES CCCC1=NC=NN1

ParameterInformation
Common Names-Triazole, 3-propyl-
IUPAC Name5-propyl-1H-1,2,4-triazole
CAS Registry Number19932-60-6
Molecular FormulaC₅H₉N₃
Molecular Weight111.15 g/mol
Standard InChIInChI=1S/C5H9N3/c1-2-3-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8)
SMILESCCCC1=NC=NN1
PubChem Compound ID519726

The structural identifiers provided in the table above enable unambiguous identification of this compound across chemical databases and literature, facilitating research and information retrieval.

Chemical Properties and Structure

Physical Properties

While specific physical property data for s-Triazole, 3-propyl- is limited in the provided search results, inferences can be made based on similar triazole derivatives. The parent compound, 1,2,4-triazole, appears as a white solid with a density of 1.439 g/cm³. The addition of the propyl group likely decreases water solubility compared to unsubstituted 1,2,4-triazole while increasing solubility in organic solvents due to the hydrocarbon chain's lipophilic nature.

Acid-Base Properties

The 1,2,4-triazole core of this compound exhibits amphoteric behavior, meaning it can act as both an acid and a base in aqueous solutions. The parent compound 1,2,4-triazole has a pKa of 10.26 for deprotonation and a pKa of 2.45 for the protonated form (1,2,4-triazolium). The presence of the propyl group may slightly modify these values by inductively donating electrons to the ring system, potentially decreasing the acidity of the compound compared to unsubstituted 1,2,4-triazole.

Synthesis Methods

Classical Methods

Traditional synthetic routes to 1,2,4-triazoles include the Einhorn–Brunner reaction and the Pellizzari reaction. The Einhorn–Brunner approach typically involves the cyclization of acylhydrazines with formamide or triethyl orthoformate, while the Pellizzari reaction involves the condensation of acylhydrazines with amides.

Modern Approaches

Contemporary methods for synthesizing 1,2,4-triazole derivatives often employ temperature-regulated reactions, metal-catalyzed processes, and multicomponent reactions. For example, copper-catalyzed reactions have been reported for the regioselective synthesis of various triazole derivatives. The use of catalysts such as PTSA (p-Toluenesulfonic acid) in environmentally friendly solvents like PEG (polyethylene glycol) represents an ecofriendly approach to synthesizing 1,2,4-triazoles with high yields.

Postulated Synthesis of s-Triazole, 3-propyl-

Based on general triazole synthesis methodologies, a plausible approach to synthesizing s-Triazole, 3-propyl- might involve:

  • Preparation of a suitable hydrazine derivative

  • Acylation with a propyl-containing carboxylic acid or its derivative

  • Cyclization under appropriate conditions to form the triazole ring

Alternative approaches might include functionalization of a pre-formed 1,2,4-triazole ring with a propyl group using alkylation strategies or organometallic coupling reactions.

Applications and Research Findings

Agricultural Applications

Triazole derivatives find application in agricultural chemistry, with compounds like paclobutrazol (a plant growth regulator) incorporating the 1,2,4-triazole motif. The structural similarity of s-Triazole, 3-propyl- to established agricultural chemicals suggests potential applications in crop protection or plant growth modulation.

Coordination Chemistry

The 1,2,4-triazole ring functions as an excellent ligand in coordination chemistry due to its multiple nitrogen atoms that can coordinate with metal ions. The presence of the propyl group in s-Triazole, 3-propyl- may modulate the electronic and steric properties of the ligand, potentially influencing metal binding characteristics and the resulting complex's properties.

Structural Derivatives and Related Compounds

Thiazolo[3,2-b]-s-triazoles

Several methods have been reported for synthesizing thiazolo[3,2-b]-s-triazoles, including alkylation of s-triazole-3-thiol with phenacyl halides, 1,2-dihaloethane, or chloroacetic acid, and the cyclization of 3-allyl-s-triazole with iodine. These approaches might be adaptable to s-Triazole, 3-propyl- to create novel fused heterocyclic systems with potentially interesting biological activities.

Structural Isomers

The propyl group in s-Triazole, 3-propyl- could potentially be attached to different positions of the triazole ring, resulting in positional isomers with distinct chemical properties. Additionally, the propyl chain could be replaced with isopropyl or other three-carbon groups to create constitutional isomers with potentially different biological activities and physical properties.

Analytical Characterization

Spectroscopic Identification

Analytical characterization of s-Triazole, 3-propyl- would typically employ various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry (MS)

  • Ultraviolet-visible (UV-Vis) spectroscopy

The InChI and SMILES notations provided in the search results offer standardized structural representations that can be used for computational analysis and database searching.

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would likely be employed for purification and analysis of s-Triazole, 3-propyl-. These techniques can determine the purity of synthesized samples and facilitate separation from reaction mixtures.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator